molecular formula C10H12N2O3 B2956748 ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 175396-30-2

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2956748
CAS No.: 175396-30-2
M. Wt: 208.217
InChI Key: XFLFPYFSAQLHCN-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Scientific Research Applications

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Safety and Hazards

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific structural features and the presence of the 7-oxo group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFPYFSAQLHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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